molecular formula C17H15ClFN5O B2625999 5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-61-8

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2625999
CAS RN: 900013-61-8
M. Wt: 359.79
InChI Key: SQZOWEZZIFIPOY-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a triazole derivative that has shown promising results in scientific research, making it a subject of interest for many researchers.

Scientific Research Applications

Structural Analysis and Interaction Studies

The structural and interactional dynamics of triazole derivatives play a pivotal role in their function. Studies have employed techniques like X-ray diffraction and spectroscopic analysis to elucidate the compound's structure and its potential energy surface. These analyses provide insights into the nature and strength of hydrogen bonding and other molecular interactions, essential for understanding the compound's behavior in different environments and its interaction with other molecules (Kumar et al., 2021).

Antimicrobial and Antitumor Potential

Several derivatives of 5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have shown that specific derivatives exhibit potent antimicrobial properties against primary pathogens and promising antitumor activity against various cancer cell lines. These findings highlight the compound's potential in developing new therapeutic agents (Pokhodylo et al., 2021; Bhat et al., 2004).

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZOWEZZIFIPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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